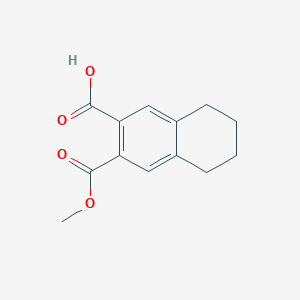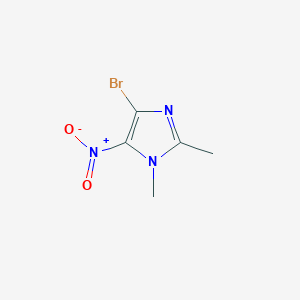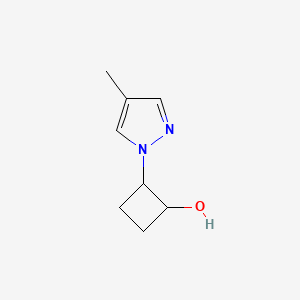
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol
描述
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol, also known as MPCB, is a cyclic pyrazol derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is not fully understood, but it has been suggested that it may act as a modulator of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. It has also been suggested that 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol may act as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs).
Biochemical and Physiological Effects:
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have shown that 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress.
实验室实验的优点和局限性
The advantages of using 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to modulate various signaling pathways and inhibit various enzymes. The limitations of using 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol in lab experiments include its relatively low solubility in water, which may limit its bioavailability, and its potential toxicity, which may require further investigation.
未来方向
There are several future directions for the study of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol, including the investigation of its potential applications in drug discovery, the synthesis of novel materials, and the development of new catalysts. In drug discovery, further studies are needed to investigate the potential therapeutic applications of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol in various diseases, including cancer, inflammation, and neurological disorders. In material science, further studies are needed to investigate the potential applications of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol in the synthesis of novel materials, such as metal-organic frameworks. In catalysis, further studies are needed to investigate the potential applications of 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol as a catalyst for various reactions, including C-C bond formation and oxidation reactions.
科学研究应用
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been studied for its potential applications in the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol has been investigated as a potential catalyst for various reactions, including C-C bond formation and oxidation reactions.
属性
IUPAC Name |
2-(4-methylpyrazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-9-10(5-6)7-2-3-8(7)11/h4-5,7-8,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFGXAJENLKSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264256 | |
| Record name | Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol | |
CAS RN |
2189434-99-7 | |
| Record name | Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2189434-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanol, 2-(4-methyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Hydroxy(diphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1654205.png)

![N-[4-(propan-2-yloxy)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1654208.png)
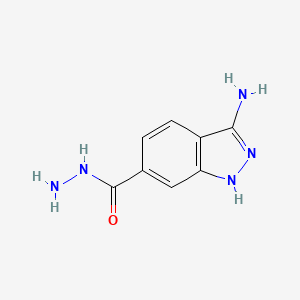


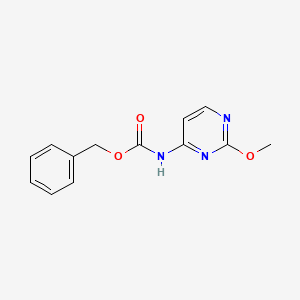
![5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1654217.png)
![Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate](/img/structure/B1654218.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrazol-4-amine](/img/structure/B1654219.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)
